

Application Note: Quantification of Gefitinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Robotnikinin

Cat. No.: B1679495

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gefitinib ("Compound X") in human plasma. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] Therapeutic drug monitoring of Gefitinib is crucial for optimizing treatment efficacy and minimizing toxicity. This method utilizes a simple protein precipitation for sample preparation and offers a wide linear dynamic range, making it suitable for clinical pharmacokinetic studies.

Introduction

Gefitinib (Iressa®) is an orally administered drug that competitively inhibits the ATP-binding site of the EGFR tyrosine kinase.[1][2][4] This inhibition blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in cancer cells.[5][6][7] The clinical efficacy of Gefitinib, particularly in NSCLC patients with specific EGFR mutations, has been well-established.[3]

Given the inter-individual variability in drug absorption and metabolism, quantifying plasma concentrations of Gefitinib is important for personalized medicine. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and capability for rapid analysis.[8] This note provides a detailed protocol for a validated LC-MS/MS method to accurately measure Gefitinib concentrations in human plasma samples.

Experimental Protocols

Materials and Reagents

- Analytes: Gefitinib ($\geq 98\%$ purity), Gefitinib-d8 (Internal Standard, IS)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
- Plasma: Drug-free human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatography: UPLC System (e.g., Waters ACQUITY UPLC I-Class)
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., SCIEX TRIPLE QUAD™ 5500) equipped with a TurbolonSpray® or Electrospray Ionization (ESI) source.[\[9\]](#)

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[\[10\]](#)

- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 100 μL of plasma into the appropriately labeled tubes.
- Add 10 μL of the internal standard working solution (Gefitinib-d8) to all tubes except for the blank matrix.
- Add 300 μL of acetonitrile to each tube to precipitate plasma proteins.[\[10\]](#)
- Vortex the mixture for 2 minutes.
- Centrifuge at 12,000 x g for 5 minutes at room temperature.[\[11\]](#)
- Transfer 100 μL of the supernatant to a clean vial or 96-well plate.
- Add 400 μL of a dilution solution (e.g., 20% acetonitrile in water with 0.1% formic acid).[\[12\]](#)

- Inject an aliquot (e.g., 10 μ L) into the LC-MS/MS system.

LC-MS/MS Method

2.4.1. Liquid Chromatography Conditions

- Column: C18 Reverse-Phase Column (e.g., Waters X-Terra™ C18, 50 mm \times 2.1 mm, 3.5 μ m).[\[10\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.35 mL/min.[\[13\]](#)
- Gradient: An isocratic or gradient elution can be used. An example isocratic condition is 30:70 (v/v) Acetonitrile:1.0% Formic Acid.[\[9\]](#) A gradient can provide better separation from metabolites.
- Column Temperature: 40 $^{\circ}$ C.[\[13\]](#)
- Injection Volume: 10 μ L

2.4.2. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[13\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: The following precursor to product ion transitions are monitored:
 - Gefitinib: m/z 447.2 \rightarrow m/z 127.8.[\[9\]](#)
 - Gefitinib-d8 (IS): m/z 455.2 \rightarrow m/z 136.0.[\[9\]](#)
- Key MS Parameters:
 - IonSpray Voltage: \sim 5500 V

- Source Temperature: ~500 °C
- Collision Energy (CE): Optimized for each transition (e.g., 33 eV).[8]
- Declustering Potential (DP): Optimized for each analyte.

Data Presentation: Method Performance

The method was validated according to standard bioanalytical guidelines. The results are summarized in the tables below.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Regression Model	Correlation Coefficient (r ²)
Gefitinib	0.5 - 1000	Linear, 1/x ²	≥ 0.99

The calibration range is suitable for clinical samples, covering expected trough and peak concentrations.[8][9][13]

Table 2: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV, n=5)	Inter-day Precision (%CV, n=15)	Accuracy (%Bias)
LLOQ	0.5	≤ 15%	≤ 15%	± 15%
Low QC	3.0	≤ 6.0%	≤ 5.2%	-9.0% to -2.3%
Mid QC	30	≤ 6.0%	≤ 5.2%	-9.0% to -2.3%
High QC	600	≤ 6.0%	≤ 5.2%	-9.0% to -2.3%

Precision (%CV) and accuracy (%Bias) values are within the accepted limits of ≤15% (≤20% for LLOQ), demonstrating the method's reliability. Data adapted from representative studies.[9]

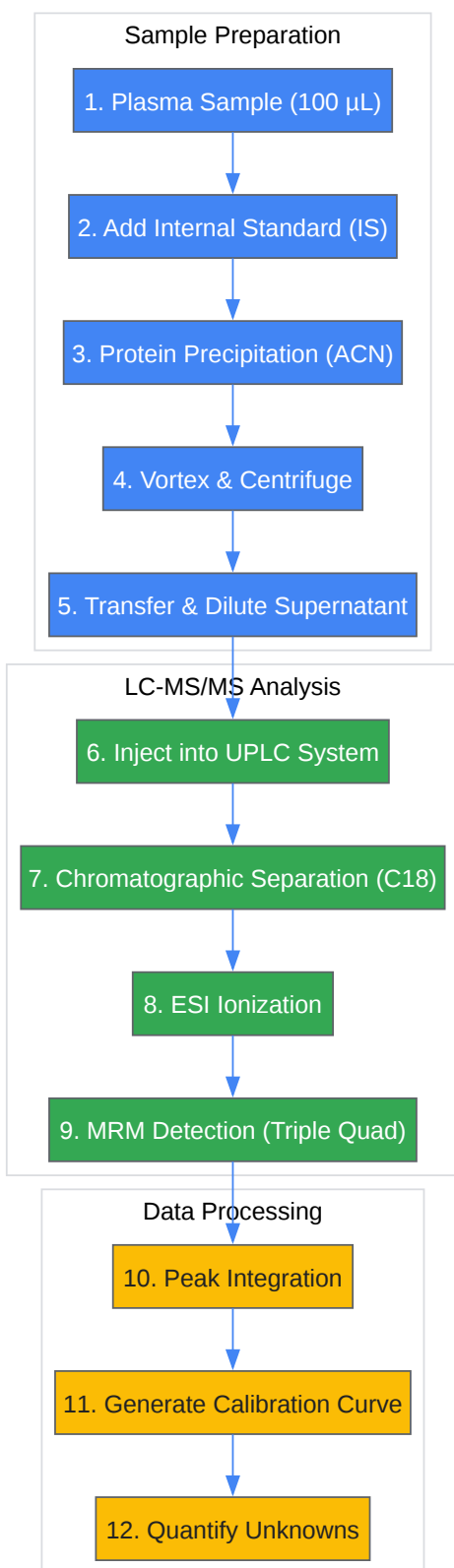
Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3.0	86 - 105%	No significant
High QC	600	86 - 105%	No significant

The protein precipitation method provides consistent and high recovery, with no significant ion suppression or enhancement observed from the plasma matrix.[\[13\]](#)

Mandatory Visualizations

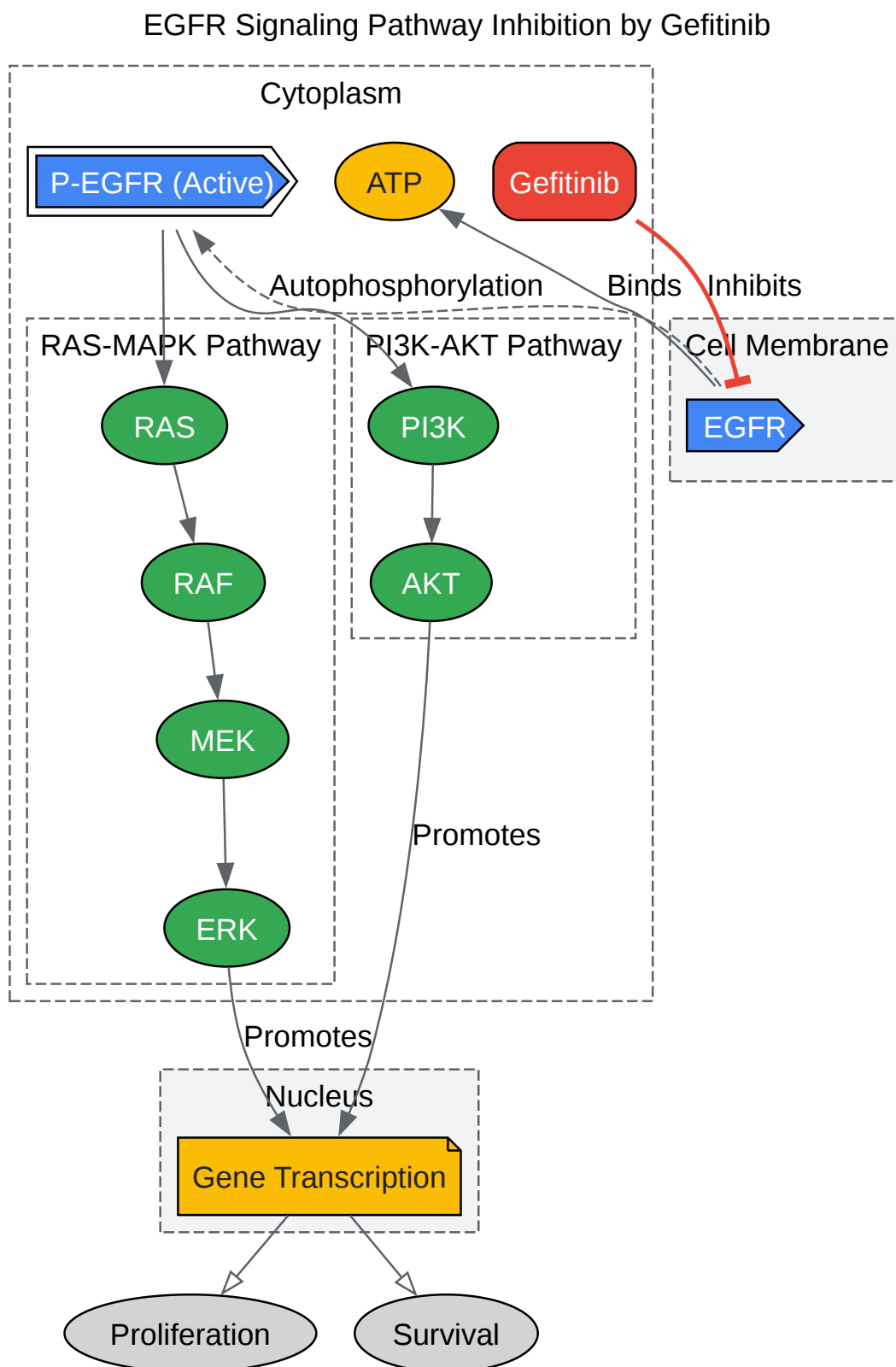
Experimental Workflow



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Caption: LC-MS/MS workflow for Gefitinib quantification in plasma.

Gefitinib Mechanism of Action



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Caption: Gefitinib competitively blocks ATP binding to EGFR, inhibiting downstream signaling.

Conclusion

The LC-MS/MS method presented here is rapid, sensitive, and specific for the quantification of Gefitinib in human plasma. The simple sample preparation and wide dynamic range make it an ideal tool for therapeutic drug monitoring and pharmacokinetic research, facilitating the optimization of dosing strategies for patients with non-small cell lung cancer. This robust analytical method can be readily implemented in clinical and research laboratories.

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